tert-Butyl 3-amino-1H-indole-2-carboxylate CAS 165107-89-1 properties
tert-Butyl 3-amino-1H-indole-2-carboxylate CAS 165107-89-1 properties
The following technical guide is structured to serve as an authoritative reference for the handling, synthesis, and application of tert-Butyl 3-amino-1H-indole-2-carboxylate . It deviates from standard datasheet templates to focus on the behavioral and mechanistic aspects of the compound, which are critical for successful deployment in drug discovery.[1]
CAS: 165107-89-1 | Formula: C₁₃H₁₆N₂O₂ | MW: 232.28 g/mol [2]
Executive Summary: The "Masked" Indole Scaffold
tert-Butyl 3-amino-1H-indole-2-carboxylate represents a strategic entry point into the chemistry of 3-aminoindoles—a class of heterocycles historically plagued by instability.[2] Unlike its free carboxylic acid or simple alkyl counterparts, the tert-butyl ester moiety provides a unique balance of steric bulk and acid-lability.[2]
For medicinal chemists, this compound is not merely a building block; it is a transient scaffold .[1] It stabilizes the electron-rich enamine system of the 3-aminoindole core long enough to allow for downstream functionalization (e.g., acylation, annulation) before the directing group can be removed under mild acidic conditions.[1]
Primary Applications:
-
Pharma: Precursor for
-carbolines, pyrimido[5,4-b]indoles, and kinase inhibitors.[1] -
Synthesis: Accessing the "forbidden" 3-aminoindole-2-carboxylic acid intermediate via controlled deprotection/decarboxylation.[2]
Chemical Profile & Stability Intelligence[1][2]
Physical Properties
| Property | Value / Description | Notes |
| Appearance | Pale yellow to off-white solid | Darkens rapidly upon oxidation.[2] |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water.[1] |
| Melting Point | 101–103 °C (Approx.)[1] | Varies with purity; sharp MP indicates high purity.[1] |
| pKa (est) | ~2.5 (Indole NH), ~4.5 (3-NH₃⁺) | The 3-amino group is weakly basic due to conjugation.[1][2] |
Stability Criticality (The "Red Zone")
The 3-aminoindole core is electron-rich and prone to oxidative dimerization to form azo-dimers or isatin derivatives upon exposure to air.[2]
-
Light Sensitivity: High.[1] Store in amber vials.
-
Atmosphere: Strictly inert (Argon/Nitrogen).[1]
-
Solution Stability:
hours in CDCl₃ at RT.[1] Solutions should be prepared immediately before use.[1]
Synthesis Strategy: The Thorpe-Ziegler Approach[2]
Direct nitration/reduction of indole-2-carboxylates often fails to yield clean 3-amino products due to over-reduction or polymerization.[2] The most robust route utilizes a Thorpe-Ziegler cyclization of a protected anthranilonitrile precursor.[2]
Validated Protocol
Objective: Synthesis of CAS 165107-89-1 from 2-aminobenzonitrile.
Step 1: Protection (Carbamate Formation) React 2-aminobenzonitrile with benzyl chloroformate (Cbz-Cl) to form benzyl (2-cyanophenyl)carbamate.[2] This prevents N-alkylation at the aniline nitrogen during the next step.[2]
Step 2: N-Alkylation & Cyclization (The Critical Step)
-
Reagents: Sodium Hydride (NaH), tert-Butyl Bromoacetate.[1]
-
Solvent: Anhydrous DMF or THF.[1]
-
Mechanism: The NaH deprotonates the carbamate nitrogen, which attacks the tert-butyl bromoacetate. A second equivalent of base drives the intramolecular attack of the resulting methylene anion onto the nitrile carbon (Thorpe-Ziegler), closing the ring to form the 3-aminoindole skeleton.[1]
Step 3: Deprotection (Hydrogenolysis) [1]
-
Reagents: H₂, Pd/C (10%).[1]
-
Conditions: Room temperature, atmospheric pressure.[1]
-
Outcome: Removal of the Cbz group yields the free amine (CAS 165107-89-1).[2]
Mechanistic Workflow (DOT Visualization)
Figure 1: The Thorpe-Ziegler cyclization route ensures regioselectivity and avoids the instability associated with direct nitration methods.[2]
Reactivity & Synthetic Utility[4]
A. The Decarboxylation Trap
Researchers often attempt to hydrolyze the ester to isolate the 3-amino-1H-indole-2-carboxylic acid.[2] This is chemically forbidden. Upon acidic cleavage of the tert-butyl group (e.g., TFA or HCl/Dioxane), the resulting carboxylic acid spontaneously decarboxylates, even at room temperature.[1] This generates the unstable 3-aminoindole, which tautomerizes to the indolin-2-imine (or 2-iminoindoline).[2]
Protocol Implication: Do not attempt to isolate the free acid. If the carboxylate is not needed in the final product, perform the deprotection in situ with an electrophile present to trap the reactive intermediate.[1]
B. Annulation to Fused Heterocycles
The primary utility of CAS 165107-89-1 is as a dinucleophile.[2] The C-2 ester and C-3 amine can react with electrophiles to form 6-membered rings fused to the indole [b] face.[2]
Example: Synthesis of Pyrimido[5,4-b]indoles
-
Reactant: Formamidine acetate or an aldehyde.[1]
-
Outcome: The amine attacks the aldehyde, followed by cyclization onto the ester carbonyl.[1]
Reactivity Logic Diagram (DOT Visualization)
Figure 2: Divergent pathways: Acidic treatment leads to destruction (red), while acylation stabilizes the core (green).[2]
Handling & Storage Protocols
To maintain the integrity of CAS 165107-89-1, the following "Chain of Custody" protocols must be enforced in the lab.
Storage
-
Temperature: -20°C (Freezer).
-
Container: Amber glass vial with a Teflon-lined septum cap.
-
Atmosphere: Store under Argon. Do not store in air.
Usage Protocol
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation.
-
Solvent Choice: Use degassed solvents (DCM, THF) for reactions.[1]
-
Workup: Avoid acidic washes (e.g., 1M HCl) during extraction, as this may trigger premature hydrolysis of the tert-butyl ester.[1] Use saturated NH₄Cl or neutral water.[1]
-
Purification: Flash chromatography on silica gel should be performed rapidly. Neutralize the silica with 1% Triethylamine (TEA) to prevent acid-catalyzed decomposition on the column.
References
-
Riseley, R., et al. (2025).[1][4] "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters." Arkivoc, 2025(5), 124-134.[4]
-
Key Insight: detailed study on the instability of the carboxylic acid and the decarboxylation mechanism upon ester hydrolysis.[1]
-
-
Laxma Reddy, K. (2003).[1][5] "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides."[2][6] Tetrahedron Letters, 44(7), 1453-1455.[1]
- Key Insight: Provides context on the reactivity of nitriles with tert-butyl acetate, relevant to the synthesis mechanism.
-
Yamai, Y., & Toshima, A. (2017).[1] "Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates." Chem. Pharm.[1] Bull., 66, 153-158.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 155978298." PubChem.
-
Key Insight: General chemical structure and identifier verification.[1]
-
Sources
- 1. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. rsc.org [rsc.org]
- 6. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 7. chemimpex.com [chemimpex.com]
